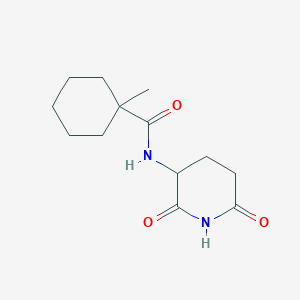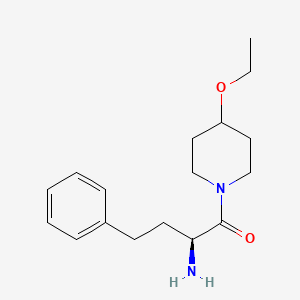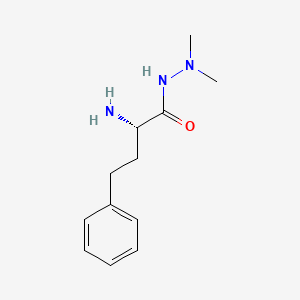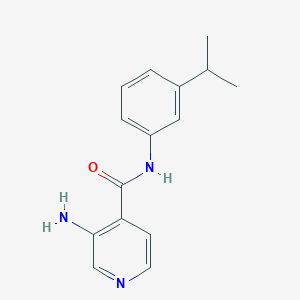
N-(2,6-dioxopiperidin-3-yl)-1-methylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-1-methylcyclohexane-1-carboxamide, commonly known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was originally discovered as a vascular disrupting agent, which means that it can destroy the blood vessels that supply tumors, leading to their death. However, recent research has shown that DMXAA also has other mechanisms of action that may make it a useful anti-cancer drug.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate a protein called STING, which is involved in the immune response to viral infections. When STING is activated, it triggers the production of cytokines and other immune molecules that can help to fight off tumors. DMXAA has also been shown to induce tumor cell death by activating a protein called caspase-8, which is involved in the process of programmed cell death.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical models. For example, DMXAA has been shown to increase the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the immune response to tumors. DMXAA has also been shown to reduce the levels of angiogenic factors such as vascular endothelial growth factor (VEGF), which are involved in the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is that it has been extensively studied in preclinical models of cancer, and its mechanisms of action are well understood. This makes it a useful tool for studying the immune response to tumors and for developing new anti-cancer drugs. However, one limitation of DMXAA is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One direction is to further investigate its mechanism of action and its effects on the immune system. Another direction is to test its efficacy in clinical trials, both as a single agent and in combination with other drugs. Finally, there is interest in developing new analogs of DMXAA that may be more potent or have fewer side effects than the original compound.
Synthesemethoden
DMXAA can be synthesized using a variety of methods, but the most common one involves the reaction of 3,6-dioxoheptanoic acid with 1-methylcyclohexanamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with trifluoroacetic acid to give DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied in preclinical models of cancer, including mouse and rat models. In these studies, DMXAA has been shown to have potent anti-tumor activity, both as a single agent and in combination with other drugs. DMXAA has been shown to induce tumor cell death, inhibit tumor growth, and reduce the formation of new blood vessels in tumors.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-1-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(7-3-2-4-8-13)12(18)14-9-5-6-10(16)15-11(9)17/h9H,2-8H2,1H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBIRIWPQKMVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dioxopiperidin-3-yl)-1-methylcyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)

![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)



![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)